molecular formula C14H21NO B8162311 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine

Cat. No.: B8162311
M. Wt: 219.32 g/mol
InChI Key: PRVFRNJICMHEIV-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a phenylamine moiety, making it a compound of interest in synthetic chemistry and industrial applications.

Preparation Methods

The synthesis of 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a phenol derivative with a cyclopropylmethyl halide, followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The final step involves the amination of the resulting intermediate to form the desired phenylamine compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamine moiety, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

Scientific Research Applications

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine can be compared with other similar compounds, such as:

    2-tert-Butyl-5-methylphenol: This compound shares the tert-butyl group but differs in the presence of a methyl group instead of the cyclopropylmethoxy group.

    5-tert-Butyl-2-methoxybenzoic acid: This compound has a methoxy group and a carboxylic acid moiety, making it structurally similar but functionally different.

    5-(tert-Butyl)-2-(cyclopropylmethoxy)benzaldehyde: This compound is closely related, with the aldehyde group replacing the amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-tert-butyl-2-(cyclopropylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,3)11-6-7-13(12(15)8-11)16-9-10-4-5-10/h6-8,10H,4-5,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVFRNJICMHEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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